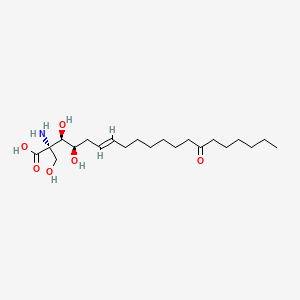

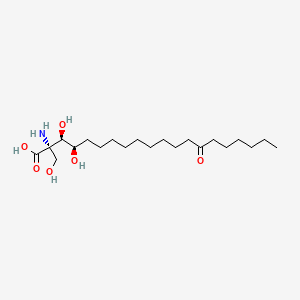

Mycestericin C

説明

特性

CAS番号 |

37817-99-5 |

|---|---|

分子式 |

C21H41NO6 |

分子量 |

403.6 g/mol |

IUPAC名 |

(2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |

InChI |

InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h18-19,23,25-26H,2-16,22H2,1H3,(H,27,28)/t18-,19+,21+/m1/s1 |

InChIキー |

YCSMVIFHUJOGKU-DYXWJJEUSA-N |

異性体SMILES |

CCCCCCC(=O)CCCCCCCCC[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |

正規SMILES |

CCCCCCC(=O)CCCCCCCCCC(C(C(CO)(C(=O)O)N)O)O |

同義語 |

2-amino-3,4-dihydroxy-2-hydroxymethyl-14-oxoeicosanoic acid mycestericin C |

製品の起源 |

United States |

Foundational & Exploratory

Mycestericin C: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycestericin C is a potent immunosuppressive agent isolated from the filamentous fungus Mycelia sterilia. As a member of the mycestericin family of compounds, it shares structural similarities with myriocin (thermozymocidin), a known inhibitor of serine palmitoyltransferase. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, intended for researchers and professionals in drug development. Due to the limited public availability of the full primary research article, this document focuses on the available data and provides a putative mechanism of action based on related compounds. While specific, detailed experimental protocols and quantitative data from the original isolation are not fully accessible, this guide consolidates the known information to support further research and development efforts.

Discovery and Isolation from Mycelia sterilia

This compound was first reported as a fungal metabolite isolated from the culture broth of Mycelia sterilia strain ATCC 20349.[1] The mycestericin family, which also includes mycestericins A, B, D, and E, were discovered during screening for novel immunosuppressants.[1] The producing organism, Mycelia sterilia, is a genus of fungi that do not produce spores, making them of interest for the discovery of novel secondary metabolites.

General Isolation Strategy (Inferred)

While the detailed experimental protocol from the primary literature is not available, a general strategy for the isolation of fungal metabolites like this compound can be inferred. This typically involves multi-step extraction and chromatographic separation.

Note: The following protocol is a generalized representation and not the specific protocol for this compound.

Experimental Protocols

Inferred Isolation and Purification Workflow

The isolation of this compound from the culture broth of Mycelia sterilia would likely follow a multi-step process involving extraction and chromatography. An illustrative workflow is presented below.

Caption: Inferred workflow for the isolation and characterization of this compound.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of this compound (Predicted/Inferred)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₁NO₅ | Inferred from structural similarity to 6,7-dihydromyriocin |

| Molecular Weight | ~387.5 g/mol | Calculated from inferred formula |

| Appearance | White solid (Predicted) | N/A |

| Solubility | Soluble in methanol, DMSO (Predicted) | N/A |

Table 2: Biological Activity of Mycestericins

| Compound | Biological Activity | IC₅₀ (Mixed Lymphocyte Reaction) | Reference |

| Mycestericins (general) | Suppression of lymphocyte proliferation | Similar to myriocin | [1] |

| Myriocin | Immunosuppression | 10- to 100-fold more potent than cyclosporin A | [2] |

| This compound | Immunosuppression | Data not available | N/A |

Structure and Mechanism of Action

The structure of this compound was elucidated through spectroscopic studies and chemical evidence.[1] A key finding was that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin.[1] This structural relationship strongly suggests that this compound, like myriocin, functions as an inhibitor of serine palmitoyltransferase (SPT).

SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound likely disrupts the production of key signaling molecules such as ceramide and sphingosine-1-phosphate, which are crucial for lymphocyte trafficking and immune cell function.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound based on its role as a putative SPT inhibitor.

Caption: Proposed mechanism of action of this compound via inhibition of SPT.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel immunosuppressive therapies. Its discovery highlights the value of exploring fungal secondary metabolites for new bioactive molecules. The primary limitation in the current understanding of this compound is the lack of publicly available, detailed experimental data from its initial discovery. Future research should focus on the total synthesis of this compound to confirm its structure and provide sufficient material for in-depth biological evaluation. Furthermore, detailed studies are needed to elucidate its precise binding mode to serine palmitoyltransferase and to fully characterize its pharmacokinetic and pharmacodynamic properties. Such efforts will be crucial in determining the therapeutic potential of this compound and its analogs in the treatment of autoimmune diseases and in preventing organ transplant rejection.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycestericin C is a member of the mycestericin family of potent immunosuppressants isolated from the fungus Mycelia sterilia ATCC 20349. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing upon spectroscopic data and its relationship to the well-characterized compound, myriocin. Detailed experimental protocols for the isolation and structural elucidation of the mycestericin family are presented, along with a summary of its biological activity and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, immunology, and drug development.

Chemical Structure and Stereochemistry

This compound is structurally identified as 6,7-dihydromyriocin[1]. Its chemical structure was elucidated through spectroscopic studies and chemical evidence, notably the fact that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin[1].

The IUPAC name for this compound is (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid. The chemical formula is C₂₁H₄₁NO₆, and it has a molecular weight of 403.56 g/mol .

The stereochemistry of this compound is inferred from that of myriocin, a closely related compound whose absolute configuration has been determined[2][3]. Myriocin possesses three contiguous chiral centers at positions C2, C3, and C4. The established stereochemistry for myriocin is 2S, 3R, 4R[3]. As this compound is the 6,7-dihydro derivative of myriocin, it retains the same stereochemical configuration at these centers.

| Feature | Description |

| IUPAC Name | (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |

| Molecular Formula | C₂₁H₄₁NO₆ |

| Molecular Weight | 403.56 g/mol |

| Key Structural Features | - 20-carbon fatty acid backbone- Amino acid head group with a quaternary α-carbon- Hydroxyl groups at C3 and C4- Ketone group at C14- Saturated bond between C6 and C7 |

| Stereocenters | C2 (S), C3 (R), C4 (R) |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and structural characterization of the mycestericin family of compounds, as adapted from the primary literature[1].

Fermentation and Isolation

The production of mycestericins is achieved through the fermentation of Mycelia sterilia ATCC 20349.

Figure 1. Workflow for the fermentation of Mycelia sterilia and isolation of mycestericins.

Structural Elucidation

The structures of the mycestericins were determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon skeleton and the connectivity of protons. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed structural assignments.

-

Chemical Derivatization: As was crucial for this compound, chemical derivatization, such as acetylation, can be used to confirm structural features by comparing the modified natural product with a known compound[1].

Quantitative Data

| Technique | Myriocin (Reference) | This compound (Expected) |

| ¹H NMR | Olefinic protons at C6 and C7 | Aliphatic protons in the C5-C8 region |

| ¹³C NMR | Olefinic carbons at C6 and C7 | Aliphatic carbons in the C5-C8 region |

| Mass Spec (HR-MS) | C₂₁H₃₉NO₆ | C₂₁H₄₁NO₆ |

Biological Activity and Signaling Pathway

This compound, along with other mycestericins, exhibits potent immunosuppressive activity, comparable to that of myriocin[1]. The primary molecular target of this class of compounds is serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids[4].

By inhibiting SPT, mycestericins block the production of downstream sphingolipids, which are crucial components of cell membranes and are involved in various signaling pathways that regulate lymphocyte trafficking and activation. The depletion of sphingolipids leads to the immunosuppressive effects observed.

Figure 2. Simplified signaling pathway illustrating the immunosuppressive mechanism of this compound via inhibition of serine palmitoyltransferase.

Conclusion

This compound is a significant natural product with potent immunosuppressive properties. Its chemical structure as 6,7-dihydromyriocin and its stereochemistry have been established through spectroscopic analysis and comparison with related compounds. The detailed experimental protocols for its isolation and characterization, along with an understanding of its mechanism of action as a serine palmitoyltransferase inhibitor, provide a solid foundation for further research and potential therapeutic development. This guide serves as a comprehensive resource for professionals in the field, facilitating future investigations into this promising class of molecules.

References

Unraveling the Synthesis of Mycestericin C: A Technical Guide to its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Mycestericin C, a polyketide-derived fungal metabolite, has garnered interest for its potential biological activities. As a member of the mycestericin family of compounds produced by the fungus Mycelia sterilia, its structural similarity to the potent immunosuppressant myriocin suggests a closely related biosynthetic origin. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing heavily on the recent elucidation of the myriocin biosynthetic gene cluster in its producing organism.

The this compound Biosynthetic Pathway: A Derivative of Myriocin Synthesis

This compound has been identified as 6,7-dihydromyriocin, indicating that its formation involves a key reduction step within the myriocin biosynthetic pathway.[1][2] The core of this pathway is orchestrated by a Type I iterative Polyketide Synthase (PKS) and an α-oxo-amine synthase (AOS), encoded within a dedicated biosynthetic gene cluster (BGC) in Mycelia sterilia.[1]

The proposed biosynthetic route commences with the PKS-mediated assembly of a polyketide chain. This process involves the iterative condensation of acyl-CoA precursors, likely acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The PKS contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in a coordinated fashion to build the polyketide backbone.

Following the assembly of the polyketide chain, it is transferred to the α-oxo-amine synthase (AOS). The AOS catalyzes a crucial C-C bond formation via a decarboxylative condensation with an amino acid, incorporating the characteristic amino acid-derived head group of the myriocin scaffold.

The final step in the formation of this compound is the reduction of the double bond at the 6,7-position of a myriocin precursor. This saturation is catalyzed by an enoyl reductase (ER). At present, it is not definitively known whether this ER activity is conferred by a domain integrated within the PKS multienzyme or by a discrete, trans-acting enoyl reductase encoded by a separate gene within the BGC. The presence of trans-acting ERs is a known mechanism in other fungal polyketide biosynthetic pathways.[3][4][5][6][7] Further investigation into the myriocin BGC in Mycelia sterilia is required to identify the specific enzyme responsible for this final reductive step.

Below is a diagrammatic representation of the proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is limited specific quantitative data available for the production of this compound. However, studies on the production of the closely related compound, myriocin, from Mycelia sterilia provide valuable insights into the productivity of this fungal strain. The following table summarizes the available data for myriocin production.

| Compound | Producing Organism | Fermentation Conditions | Titer | Reference |

| Myriocin | Mycelia sterilia | 24 days at 37°C | µg per 100 mg dried cells or per 1 mL culture medium | [1] |

Further studies are required to quantify the specific yields of this compound from Mycelia sterilia fermentations and to determine the kinetic parameters of the enzymes involved in its biosynthesis.

Experimental Protocols

The following sections outline generalized protocols for key experiments in the study of this compound biosynthesis, based on standard methodologies for filamentous fungi.

Fungal Cultivation and Metabolite Extraction

Cultivation of Mycelia sterilia ATCC 20349:

-

Medium: Malt extract agar (Blakeslee's formula) is a suitable medium for the cultivation of Mycelia sterilia.

-

Temperature: The optimal growth temperature is 25°C.

-

Initiation of Cultures:

-

From Lyophilized Stocks: Rehydrate the lyophilized material with sterile water, mix well, and transfer to a tube with sterile water. Allow to soak for 50-60 minutes before transferring to solid media.

-

From Frozen Stocks: Thaw the vial in a water bath at 25-30°C. Transfer the contents to a suitable growth medium.

-

-

Fermentation: For secondary metabolite production, liquid fermentation is typically employed. Inoculate a suitable liquid medium with mycelia from a solid culture and incubate with shaking for an appropriate period (e.g., several days to weeks) to allow for the production of mycestericins.

Extraction of Mycestericins:

-

Separate the mycelial biomass from the culture broth by filtration or centrifugation.

-

Extract the mycelial biomass with a suitable organic solvent, such as methanol or ethyl acetate.

-

Extract the culture broth with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

The crude extract can then be subjected to chromatographic purification (e.g., silica gel chromatography, HPLC) to isolate this compound.

The following diagram illustrates a general workflow for the cultivation and extraction of this compound.

Genetic Analysis and Manipulation

Gene Cluster Identification: The myriocin BGC in Mycelia sterilia was identified through de novo genome sequencing and comparative genomics with other myriocin-producing fungi.[1]

Gene Knockout: To confirm the function of genes within the BGC, targeted gene knockout is a powerful tool. This can be achieved through homologous recombination, where the target gene is replaced with a selectable marker.

Heterologous Expression: The myriocin BGC can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm its role in the production of myriocin and potentially this compound. This involves cloning the entire BGC into an expression vector and transforming it into the host organism.

The following diagram outlines a logical workflow for the genetic characterization of the this compound biosynthetic pathway.

Future Directions

The elucidation of the myriocin BGC in Mycelia sterilia has laid the groundwork for a complete understanding of this compound biosynthesis. Future research should focus on:

-

Identification of the Enoyl Reductase: Pinpointing the specific enzyme responsible for the reduction of the 6,7-double bond is crucial for a complete picture of the pathway. This will likely involve targeted gene knockout studies and in vitro enzymatic assays.

-

Quantitative Analysis of this compound Production: Establishing robust analytical methods to quantify the production of this compound will be essential for optimizing fermentation conditions and for metabolic engineering efforts.

-

Heterologous Production and Pathway Engineering: The heterologous expression of the this compound biosynthetic pathway in a more genetically tractable host could facilitate higher yields and the production of novel analogs through combinatorial biosynthesis.

By addressing these key areas, the scientific community can fully harness the potential of this compound and its biosynthetic machinery for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The programming role of trans-acting enoyl reductases during the biosynthesis of highly reduced fungal polyketides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. The programming role of trans-acting enoyl reductases during the biosynthesis of highly reduced fungal polyketides - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00023C [pubs.rsc.org]

- 5. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from lovastatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chain-length preference of trans-acting enoylreductases involved in the biosynthesis of fungal polyhydroxy polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Immunosuppressive Core of Mycestericin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Mycestericin C as a potent immunosuppressant. Drawing upon evidence from related compounds with similar activity, this document outlines the core signaling pathways, presents available quantitative data, and details relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound is a fungal metabolite that exhibits potent immunosuppressive properties, comparable to the well-characterized compound myriocin.[1] The primary mechanism of action for this class of compounds is the inhibition of serine palmitoyltransferase (SPT) , the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2][3][4][5][6][7][8]

By blocking SPT, this compound effectively depletes the intracellular pool of downstream sphingolipids, which are critical components of cell membranes and serve as essential signaling molecules in immune cells, particularly T-lymphocytes.[2][4] This disruption of sphingolipid homeostasis is the foundational event leading to the immunosuppressive effects of this compound.[2][3]

The inhibition of this pathway hinders T-cell proliferation and function. Specifically, studies on the analogous compound myriocin have demonstrated a reduction in thymic and splenic T-lymphocyte populations, with a notable impact on CD4+ and CD4+/CD8+ double-positive T-cells.[2][3] Furthermore, the proliferation of IL-2-dependent cytotoxic T-cell lines is significantly inhibited.[4]

It is crucial to distinguish the mechanism of this compound and myriocin from that of FTY720 (fingolimod), a synthetic analog. While FTY720 also targets the sphingolipid pathway, it functions as a modulator of the sphingosine-1-phosphate (S1P) receptor, whereas this compound and myriocin act upstream by preventing the synthesis of sphingosine, the precursor to S1P.[9][10][11][12][13][14][15][16]

Signaling Pathway Diagram

The following diagram illustrates the sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data on Immunosuppressive Activity

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Myriocin | Enzyme Inhibition | Serine Palmitoyltransferase (SPT) | Picomolar concentrations | [4] |

| Myriocin | Cell Proliferation Assay | IL-2-dependent mouse cytotoxic T-cell line (CTLL-2) | Nanomolar concentrations | [4] |

| Myriocin | In vivo T-cell population | BALB/c mice | Dose-dependent reduction in CD4+ and CD4+/CD8+ lymphocytes (0.1, 0.3, 1.0 mg/kg) | [2][3] |

| Myriocin Analogs | Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) | Mouse lymphocytes | Potent immunosuppressive activity | [17] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the immunosuppressive activity of compounds like this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[18][19][20][21]

Objective: To measure the proliferative response of T-lymphocytes from one donor (responder) to lymphocytes from a genetically different donor (stimulator) and the inhibition of this response by the test compound.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation (One-Way MLR): Treat the stimulator PBMCs with a mitotic inhibitor, such as mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (25-30 Gy), to prevent their proliferation. Wash the cells three times with culture medium to remove any residual inhibitor.

-

Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of responder PBMCs (e.g., 1 x 105 cells/well) with an equal number of treated stimulator PBMCs.

-

Compound Treatment: Add this compound at various concentrations to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., cyclosporine A).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assessment:

-

[3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of CFSE by flow cytometry, which indicates cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of lymphocyte proliferation.[22]

Experimental Workflow for MLR Assay

T-cell Population Analysis by Flow Cytometry

Objective: To quantify the effect of this compound on different T-lymphocyte subsets in vivo.

Methodology:

-

Animal Dosing: Administer this compound (e.g., via intraperitoneal injection) to a cohort of mice (e.g., BALB/c) at various doses for a specified period. Include a vehicle control group.

-

Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest spleens and thymi.

-

Single-Cell Suspension: Prepare single-cell suspensions from the spleens and thymi by mechanical dissociation and filtration.

-

Red Blood Cell Lysis: For spleen samples, lyse red blood cells using an appropriate lysis buffer.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000-50,000 events per sample).

-

Data Analysis: Analyze the flow cytometry data to gate on specific T-cell populations (e.g., CD3+CD4+, CD3+CD8+) and determine the percentage and absolute number of each subset in the different treatment groups.

Conclusion

The immunosuppressive activity of this compound is rooted in its ability to inhibit serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway. This mode of action leads to the depletion of essential lipid signaling molecules, thereby suppressing T-lymphocyte proliferation and function. The quantitative data from analogous compounds and the established experimental protocols provide a solid framework for the continued investigation and development of this compound as a potential therapeutic agent for immune-mediated diseases. Further studies are warranted to elucidate the precise quantitative effects of this compound and to fully explore its therapeutic potential.

References

- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scripps.edu [scripps.edu]

- 14. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Syntheses, immunosuppressive activity, and structure-activity relationships of myriocin analogs, 2-epi-myriocin, 14-deoxomyriocin, Z-14-deoxyomyriocin, and nor-deoxomyriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. marinbio.com [marinbio.com]

- 19. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

- 20. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]

- 21. marinbio.com [marinbio.com]

- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

Mycestericin C is a fungal metabolite recognized for its potent immunosuppressive properties. This document provides a comprehensive overview of its core biological activities, with a focus on its mechanism of action, effects on lymphocyte proliferation, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analog, myriocin, to provide a robust understanding of its biological profile.

Primary Biological Activity: Immunosuppression

The principal biological activity of this compound is the potent suppression of the immune response. Specifically, it has been shown to inhibit the proliferation of lymphocytes in the mouse allogeneic mixed lymphocyte reaction (MLR), a key in vitro assay for assessing cell-mediated immunity.[1] The immunosuppressive potency of this compound is reported to be comparable to that of myriocin, a well-characterized immunosuppressant.[1]

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The immunosuppressive effects of this compound are attributed to its activity as an inhibitor of serine palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids that are integral components of cell membranes and play critical roles in signal transduction.[2]

Myriocin, a close analog of this compound, exhibits a dual mechanism of SPT inhibition. It initially forms a stable inhibitory complex with the enzyme, and subsequently, a degradation product of myriocin acts as a suicide inhibitor by covalently modifying a catalytic lysine residue.[3][4] This leads to a profound and long-lasting inhibition of SPT activity. Given the structural similarity, it is highly probable that this compound employs a similar mechanism.

The inhibition of SPT by this compound disrupts the homeostasis of sphingolipids, leading to a reduction in the cellular pool of key signaling molecules such as ceramide and sphingosine-1-phosphate (S1P).[2] These molecules are essential for various aspects of T-lymphocyte function, including activation, proliferation, and survival.[2][5]

Quantitative Data

| Compound | Target/Assay | IC50 Value | Reference |

| Myriocin | Serine Palmitoyltransferase | Not explicitly stated as IC50, but potent inhibition observed | [3] |

| Myriocin | Mouse Allogeneic Mixed Lymphocyte Reaction | Potency similar to this compound | [1] |

Experimental Protocols

The primary assay used to characterize the immunosuppressive activity of this compound is the Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) . While the specific protocol used for this compound is not detailed in the literature, a general methodology can be outlined based on standard practices.

Mouse Allogeneic Mixed Lymphocyte Reaction (MLR) Protocol

Objective: To assess the ability of a compound to inhibit T-lymphocyte proliferation in response to allogeneic stimulation.

Principle: T-lymphocytes from one mouse strain (responder) will proliferate when co-cultured with lymphocytes from a genetically different strain (stimulator) due to differences in their Major Histocompatibility Complex (MHC) molecules. The inhibition of this proliferation is a measure of immunosuppressive activity.

Materials:

-

Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c).

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and 2-mercaptoethanol.

-

Mitomycin C or irradiation source to treat stimulator cells.

-

96-well cell culture plates.

-

This compound (or other test compounds).

-

Reagents for assessing cell proliferation (e.g., [3H]-thymidine or a fluorescent dye like CFSE).

-

Cell counter.

-

CO2 incubator (37°C, 5% CO2).

-

Liquid scintillation counter or flow cytometer.

Procedure:

-

Preparation of Responder Cells: Aseptically remove the spleen from a mouse of the responder strain. Prepare a single-cell suspension of splenocytes in RPMI medium. Count the viable cells and adjust the concentration.

-

Preparation of Stimulator Cells: Prepare a single-cell suspension of splenocytes from a mouse of the stimulator strain. To prevent their proliferation, treat these cells with a mitotic inhibitor like mitomycin C or irradiate them.[6] Wash the cells thoroughly to remove any residual mitomycin C.

-

Co-culture: In a 96-well plate, add a fixed number of responder cells to each well. Add the treated stimulator cells to the wells at a specific responder-to-stimulator ratio (e.g., 1:1 or 1:2).

-

Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, with appropriate vehicle controls) to the wells.

-

Incubation: Incubate the plate for 4-5 days in a humidified CO2 incubator.

-

Assessment of Proliferation:

-

[3H]-Thymidine Incorporation: Approximately 18 hours before harvesting, add [3H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells onto a filter mat and measure the radioactivity using a scintillation counter.[7]

-

CFSE Staining: Alternatively, responder cells can be pre-labeled with the fluorescent dye CFSE. With each cell division, the fluorescence intensity of the daughter cells is halved. Proliferation can be assessed by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control. Determine the IC50 value if possible.

Signaling Pathways and Visualizations

The inhibition of serine palmitoyltransferase by this compound initiates a cascade of events that disrupt key signaling pathways in T-lymphocytes.

Sphingolipid Biosynthesis Pathway and its Inhibition

This compound acts at the initial step of the de novo sphingolipid biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

This inhibition leads to a depletion of downstream sphingolipids that are crucial for T-lymphocyte function.

Disruption of T-Lymphocyte Activation Signaling

The reduction in cellular sphingolipids, particularly their altered distribution in lipid rafts, can impair the signaling cascades initiated by T-cell receptor (TCR) engagement. Lipid rafts are specialized membrane microdomains that act as platforms for signaling molecules.

Caption: Disruption of T-Cell Receptor Signaling by this compound.

The disruption of lipid raft integrity can lead to inefficient signal transduction upon antigen presentation, ultimately resulting in decreased lymphocyte activation and proliferation.

Experimental Workflow for Assessing Immunosuppressive Activity

The following diagram outlines the general workflow for evaluating the immunosuppressive potential of this compound.

Caption: Workflow for Mouse Allogeneic Mixed Lymphocyte Reaction.

Conclusion

This compound is a potent immunosuppressive agent whose primary biological activity stems from the inhibition of serine palmitoyltransferase. This leads to a disruption of sphingolipid biosynthesis, which is critical for T-lymphocyte function. The resulting impairment of lymphocyte activation and proliferation underscores its potential as a lead compound for the development of novel immunosuppressive therapies. Further research is warranted to determine the precise quantitative inhibitory concentrations of this compound and to further elucidate the specific downstream signaling events affected in lymphocytes.

References

- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Influence of sphingolipids on T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mixed lymphocyte reaction induced by multiple alloantigens and the role for IL-10 in proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The c-kit ligand potentiates the allogeneic mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Mycestericin C, Myriocin, and Thermozymocidin: Potent Inhibitors of Sphingolipid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of a class of potent, structurally related fungal metabolites: Mycestericin C, Myriocin, and Thermozymocidin. It details their relationship, mechanism of action as inhibitors of serine palmitoyltransferase (SPT), and their profound impact on sphingolipid metabolism. This guide offers quantitative biological data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for scientific research and drug discovery.

Introduction and Structural Relationship

Myriocin, also known as Thermozymocidin and ISP-1, is a potent natural product first isolated from thermophilic fungi such as Myriococcum albomyces and Mycelia sterilia.[1][2] It is a non-proteinogenic amino acid that exhibits significant antifungal and immunosuppressive properties.[3][4] A family of structurally similar compounds, the Mycestericins (A-G), were later isolated from the same fungus, Mycelia sterilia, alongside myriocin.[5][6]

The core relationship between these molecules is their shared chemical scaffold and biological target. This compound is a direct structural analog of myriocin. Specifically, chemical evidence has shown that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin, indicating that this compound is the 6,7-dihydro derivative of myriocin.[5] This subtle structural modification—the saturation of a double bond—distinguishes the two molecules, though they retain a similar spectrum of potent biological activity.

Caption: Structural relationship between Myriocin and this compound.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase (SPT)

The primary molecular target for both myriocin and the mycestericins is Serine Palmitoyltransferase (SPT) , the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[7][8][9] This pathway, initiated in the endoplasmic reticulum, is fundamental for producing all sphingolipids, which are critical components of cellular membranes and key signaling molecules involved in proliferation, apoptosis, and cell-cell recognition.[10][11][12]

By potently inhibiting SPT, these compounds effectively shut down the production of downstream sphingolipids, including ceramide, sphingomyelin, and complex glycosphingolipids.[13] This depletion of essential lipids is the basis for their profound biological effects, from antifungal action to immunosuppression.[4][14]

The mechanism of SPT inhibition by myriocin is particularly well-characterized and proceeds via a surprising dual-mode action.[15][16][17]

-

Reversible High-Affinity Binding: Myriocin initially forms a reversible, high-affinity external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT.[15][16] This complex mimics the natural condensation intermediate of the enzymatic reaction.

-

Irreversible Suicide Inhibition: The enzyme-bound complex then undergoes an unexpected retro-aldol-like cleavage, generating a C18 aldehyde.[15][16] This aldehyde subsequently forms a covalent bond with an essential catalytic lysine residue (Lys265), leading to irreversible "suicide" inhibition of the enzyme.[16][17] This dual mechanism explains the extraordinary potency and long-lasting effect of myriocin.[16]

Caption: Inhibition of the de novo sphingolipid pathway by Myriocin.

Quantitative Biological Data

Myriocin is one of the most potent known inhibitors of SPT. The mycestericins have been reported to suppress lymphocyte proliferation with a potency similar to that of myriocin.[5]

Table 1: Inhibitory Activity of Myriocin (Thermozymocidin)

| Target / Assay | Cell Line / System | IC₅₀ / Kᵢ | Reference(s) |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | In vitro enzyme assay | Kᵢ = 0.28 nM | [18] |

| Serine Palmitoyltransferase (SPT) | In vitro enzyme assay | pM concentrations | [9] |

| T-Cell Proliferation | Murine CTLL-2 | IC₅₀ = 15 nM | [18][19] |

| HCV Replication | Subgenomic HCV-1b replicon | IC₅₀ = 3.5 µg/mL | [1] |

| Allogeneic Mixed Lymphocyte Reaction | Mouse lymphocytes | Potency similar to Myriocin |[5] |

Note on this compound: While specific IC₅₀ values are not widely published, its activity in immunosuppressive assays is comparable to myriocin.[5]

Key Experimental Protocols

Protocol: In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds like myriocin against SPT, adapted from methodologies described in the literature. The assay typically measures the incorporation of radiolabeled serine into sphingoid bases.

Materials:

-

Microsomal preparations containing SPT (from a suitable cell line, e.g., CHO cells)

-

L-[³H]serine (radiolabeled substrate)

-

Palmitoyl-CoA (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Assay Buffer: e.g., 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP

-

Inhibitor stock solution (e.g., Myriocin in DMSO)

-

Stop Solution: 0.5 M KOH in methanol

-

Chloroform, Methanol

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, microsomal protein (e.g., 50-100 µg), and varying concentrations of the inhibitor (Myriocin) or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding L-[³H]serine (e.g., to a final concentration of 1 mM, ~1 µCi) and Palmitoyl-CoA (e.g., to 50 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding the methanolic KOH stop solution.

-

Lipid Extraction: Extract the radiolabeled lipid products (ketosphinganine and sphinganine) using a Bligh-Dyer extraction method. Add chloroform and water, vortex thoroughly, and centrifuge to separate the phases.

-

Quantification: Transfer the lower organic phase containing the lipids to a new tube, evaporate the solvent under nitrogen, and redissolve the residue in a small volume of chloroform/methanol. Add scintillation fluid.

-

Measurement: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Mouse Allogeneic Mixed Lymphocyte Reaction (MLR)

This protocol measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

-

[³H]thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

Mitomycin C (to create non-proliferating stimulator cells)

Procedure:

-

Cell Preparation: Prepare single-cell suspensions from the spleens of both mouse strains. These will be the "responder" cells (e.g., BALB/c) and "stimulator" cells (e.g., C57BL/6).

-

Inactivate Stimulator Cells: Treat the stimulator cells with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) to prevent their proliferation. Wash the cells thoroughly three times with media to remove residual Mitomycin C.

-

Co-culture Setup: In a 96-well round-bottom plate, plate the responder cells (e.g., 2 x 10⁵ cells/well) and the inactivated stimulator cells (e.g., 4 x 10⁵ cells/well).

-

Add Inhibitor: Add serial dilutions of the test compound (this compound or Myriocin) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Measure Proliferation:

-

Using [³H]thymidine: Add 1 µCi of [³H]thymidine to each well 18-24 hours before harvesting. Harvest the cells onto a filter mat using a cell harvester. Measure incorporated radioactivity with a scintillation counter.

-

Using BrdU: Add BrdU to the culture for the final 18-24 hours. Measure incorporation using an anti-BrdU antibody-based ELISA according to the manufacturer's protocol.

-

-

Data Analysis: Proliferation is measured as counts per minute (CPM) or absorbance. Calculate the percentage of inhibition at each drug concentration compared to the vehicle control and determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Production of thermozymocidin (myriocin) by the pyrenomycete Melanconis flavovirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myriocin | C21H39NO6 | CID 6438394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Myriocin - Wikipedia [en.wikipedia.org]

- 5. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of absolute configuration and biological activity of new immunosuppressants, mycestericins D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. LIPID MAPS [lipidmaps.org]

- 19. glpbio.com [glpbio.com]

Investigation into the Antifungal Properties of Mycestericin C Yields Limited Specific Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the antifungal properties of a compound explicitly identified as Mycestericin C. While the Mycestericin family of compounds, isolated from Mycelia sterilia, have been noted for their biological activities, the primary focus of the existing research has been on their potent immunosuppressive effects.[1][2]

Initial searches for "this compound" often lead to information about "Microcin C," a distinct bacterial antibiotic with a well-documented mechanism of action involving the inhibition of protein synthesis.[3][4] It is crucial to distinguish between these two different molecules.

The available literature indicates that Mycestericins A, B, C, D, and E were isolated together.[1] Structurally, it has been reported that the acetate of this compound is identical to the acetate of 6,7-dihydromyriocin, a compound also known as thermozymocidin.[1][2] Myriocin itself is recognized for its antifungal activity, which stems from the inhibition of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. This mechanism disrupts the integrity of the fungal cell membrane.

Although the publications discussing Mycestericins include "antifungal agents" in their indexing terms, the detailed abstracts and available information do not provide specific quantitative data regarding the antifungal efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against various fungal strains.[1] Furthermore, detailed experimental protocols for assessing its antifungal properties and specific signaling pathways related to its antifungal mechanism of action are not described in the available search results.

Due to this lack of specific quantitative data and detailed experimental methodologies concerning the antifungal activity of this compound, it is not currently possible to construct the requested in-depth technical guide, including data tables and visualizations.

Further research would be required to isolate this compound and systematically evaluate its antifungal properties, including its spectrum of activity, mechanism of action, and potential for therapeutic development. An alternative approach for the user could be to investigate the antifungal properties of the more extensively studied compound, myriocin, for which a wealth of data is available.

References

- 1. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Microcin C: biosynthesis and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mycestericin C: Application Notes and Protocols for Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin C is a fungal metabolite recognized for its potent immunosuppressive properties. It has been shown to suppress the proliferation of lymphocytes, key cells of the adaptive immune system, in a mouse allogeneic mixed lymphocyte reaction (MLR) with a potency similar to that of myriocin.[1] This makes this compound a compound of significant interest for research in immunology, transplantation, and the development of novel immunosuppressive therapies. Understanding the precise mechanism by which this compound inhibits lymphocyte proliferation is crucial for its potential therapeutic applications.

These application notes provide a detailed protocol for assessing the effect of this compound on lymphocyte proliferation using a standard colorimetric method, the MTT assay, in the context of a mixed lymphocyte reaction. Additionally, a hypothetical signaling pathway for the action of this compound is presented, based on the known mechanisms of similar compounds.

Principle of the Assay

The mixed lymphocyte reaction (MLR) is an in vitro model of the initial phase of an allogeneic response, such as that seen in organ transplantation.[2][3] In a one-way MLR, lymphocytes from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated lymphocytes from a genetically different donor (stimulator cells). The responder T cells recognize the foreign major histocompatibility complex (MHC) molecules on the stimulator cells and undergo activation and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Viable, proliferating cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. By treating the MLR cultures with this compound, its inhibitory effect on lymphocyte proliferation can be quantified.

Data Presentation

The results of a this compound lymphocyte proliferation assay can be summarized in a table to facilitate comparison between different concentrations of the compound. The data should be presented as the mean absorbance at 570 nm (OD570) and the calculated percentage of proliferation inhibition.

| This compound Conc. (nM) | Mean OD570 (± SD) | % Proliferation Inhibition |

| 0 (Vehicle Control) | 1.25 (± 0.08) | 0% |

| 0.1 | 1.10 (± 0.06) | 12% |

| 1 | 0.85 (± 0.05) | 32% |

| 10 | 0.45 (± 0.03) | 64% |

| 100 | 0.15 (± 0.02) | 88% |

| 1000 | 0.05 (± 0.01) | 96% |

Experimental Protocols

Materials and Reagents

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

-

This compound

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitomycin C or irradiator

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Figure 1. Experimental workflow for the this compound lymphocyte proliferation assay.

Detailed Protocol

-

Isolation of PBMCs:

-

Isolate PBMCs from heparinized whole blood from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Preparation of Stimulator and Responder Cells:

-

Stimulator Cells (Donor B): Treat the PBMCs from one donor with mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or with irradiation (e.g., 3000 rads) to inhibit their proliferation.

-

Wash the stimulator cells three times with PBS to remove any residual mitomycin C.

-

Resuspend the stimulator cells in complete RPMI 1640 medium.

-

Responder Cells (Donor A): The untreated PBMCs from the other donor will serve as the responder cells.

-

-

Mixed Lymphocyte Reaction (MLR) Setup:

-

In a 96-well flat-bottom plate, add 1 x 10^5 responder cells and 1 x 10^5 stimulator cells to each well in a final volume of 100 µL of complete RPMI 1640 medium.

-

Set up control wells:

-

Responder cells alone

-

Stimulator cells alone

-

Medium alone (blank)

-

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in complete RPMI 1640 medium to create a range of working concentrations.

-

Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations.

-

For the vehicle control, add medium containing the same concentration of the solvent used to dissolve this compound.

-

-

Incubation:

-

Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

On the final day of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of proliferation inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated cells / OD of untreated control cells)] x 100

-

Hypothetical Signaling Pathway of this compound

The immunosuppressive activity of myriocin, a compound structurally and functionally similar to this compound, is attributed to its inhibition of serine palmitoyltransferase (SPT).[6][7] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. Sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are not only structural components of cell membranes but also critical signaling molecules involved in various cellular processes, including lymphocyte proliferation, survival, and trafficking.

Based on this, a hypothetical signaling pathway for this compound's inhibition of lymphocyte proliferation is proposed:

Figure 2. Hypothetical signaling pathway of this compound in lymphocytes.

This proposed mechanism suggests that this compound, by inhibiting SPT, depletes the intracellular pool of essential sphingolipids. The reduction in these signaling molecules disrupts downstream pathways that are critical for T cell activation and proliferation, ultimately leading to the observed immunosuppressive effect.

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the immunosuppressive effects of this compound on lymphocyte proliferation. The combination of the mixed lymphocyte reaction and the MTT assay provides a robust and quantifiable method for screening and characterizing the activity of this and other potential immunomodulatory compounds. The proposed signaling pathway, based on the known mechanism of similar molecules, provides a starting point for further mechanistic studies to elucidate the precise molecular targets of this compound. This information is valuable for the ongoing efforts in drug discovery and development, particularly in the fields of immunology and transplantation.

References

- 1. Mixed lymphocyte reaction assay [bio-protocol.org]

- 2. marinbio.com [marinbio.com]

- 3. revvity.com [revvity.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Immunosuppression Assay Using Mycestericin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycestericin C is a potent immunosuppressive agent isolated from the fungus Mycelia sterilia. Structurally and functionally similar to myriocin, this compound exerts its effects by inhibiting the de novo biosynthesis of sphingolipids, a critical pathway for lymphocyte proliferation and function.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro immunosuppressive activity of this compound, focusing on its impact on T-cell proliferation and cytokine production.

Mechanism of Action

This compound is a highly specific and potent inhibitor of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By blocking SPT, this compound depletes the intracellular pool of essential sphingolipids, such as ceramides and sphingosine-1-phosphate (S1P). These lipids are crucial second messengers in various signaling cascades that govern T-cell activation, proliferation, and survival. The disruption of sphingolipid homeostasis is the primary mechanism underlying the immunosuppressive properties of this compound.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation in a Mixed Lymphocyte Reaction (MLR)

| Concentration (nM) | Proliferation Inhibition (%) |

| 0.1 | 15.2 ± 3.1 |

| 1 | 48.9 ± 5.7 |

| IC50 | ~1.5 |

| 10 | 85.4 ± 4.2 |

| 100 | 98.1 ± 1.5 |

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

| Concentration (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |

| 0 (Control) | 2540 ± 150 | 1850 ± 120 |

| 0.1 | 2150 ± 130 | 1680 ± 110 |

| 1 | 1320 ± 95 | 1150 ± 80 |

| 10 | 450 ± 50 | 620 ± 65 |

| 100 | 80 ± 20 | 150 ± 30 |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using Mixed Lymphocyte Reaction (MLR)

This protocol details a one-way MLR to assess the inhibitory effect of this compound on the proliferation of responder T-cells stimulated by allogeneic antigens.

Materials:

-

This compound

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitomycin C

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)

-

96-well round-bottom cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)

Procedure:

-

Preparation of Stimulator and Responder Cells:

-

Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

-

Designate PBMCs from one donor as "stimulator" cells and the other as "responder" cells.

-

Treat the stimulator cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete RPMI 1640 medium.

-

Resuspend both stimulator and responder cells in complete RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Add 50 µL of responder cells (1 x 10⁵ cells) to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 100 µL of the Mitomycin C-treated stimulator cells (2 x 10⁵ cells) to each well.

-

Set up control wells:

-

Responder cells alone (unstimulated control)

-

Stimulator cells alone

-

Responder and stimulator cells without this compound (positive control)

-

-

-

Incubation:

-

Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Measurement of Proliferation:

-

Using [³H]-Thymidine:

-

18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Using CFSE:

-

Prior to the assay setup, label the responder cells with CFSE.

-

After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

-

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

-

Protocol 2: Cytokine Production Assay

This protocol measures the effect of this compound on the production of key cytokines, such as IL-2 and IFN-γ, by activated T-cells.

Materials:

-

This compound

-

Purified CD4⁺ T-cells

-

T-cell activation beads (e.g., anti-CD3/CD28)

-

Complete RPMI 1640 medium

-

96-well flat-bottom cell culture plates

-

ELISA kits for IL-2 and IFN-γ

Procedure:

-

Cell Preparation:

-

Isolate CD4⁺ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Resuspend the purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Add 50 µL of this compound dilutions to the respective wells. Include a vehicle control.

-

Add T-cell activation beads to the wells according to the manufacturer's instructions.

-

Set up an unstimulated T-cell control (no activation beads).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Plot the cytokine concentrations against the log of this compound concentration to determine the dose-dependent effect.

-

Visualizations

References

Application Notes: One-Way Mixed Lymphocyte Reaction (MLR) Protocol using Mitomycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay used to assess the cellular immune response, particularly T-cell proliferation, when lymphocytes from two genetically different individuals are co-cultured.[1][2] It serves as a powerful tool in immunology to study histocompatibility, immune tolerance, and the effects of immunomodulatory compounds.[1][2]

There are two primary types of MLR:

-

Two-Way MLR: Lymphocytes from two donors are mixed, and both populations can proliferate in response to each other.[1][3]

-

One-Way MLR: To measure the response of one specific lymphocyte population (the "responder"), the other population (the "stimulator") is treated to prevent its proliferation. This is the most common type of MLR used in drug discovery.[1][2][3]

Mitomycin C is an antibiotic that acts as a potent inhibitor of DNA and RNA synthesis.[4] In the context of a one-way MLR, it is used to treat the stimulator cells, rendering them incapable of dividing while preserving their ability to present alloantigens to the responder cells.[1][4][5] This ensures that any measured proliferation is solely from the responder cell population.[1]

Principle of the Assay

The one-way MLR mimics the initial stages of an allogeneic immune response. Responder T-cells recognize foreign Major Histocompatibility Complex (MHC) molecules on the surface of the Mitomycin C-treated stimulator cells (which act as antigen-presenting cells, or APCs). This recognition, primarily between the T-cell receptor (TCR) and the MHC-peptide complex, along with co-stimulatory signals, triggers a signaling cascade that leads to T-cell activation, cytokine secretion, and robust proliferation.[6]

Signaling Pathway of T-Cell Activation

The interaction between the Antigen Presenting Cell (stimulator) and the T-cell (responder) initiates a complex signaling cascade. The diagram below illustrates a simplified overview of this critical process.

Caption: T-Cell activation pathway in an MLR.

Experimental Workflow

The following diagram outlines the major steps involved in performing a one-way MLR using Mitomycin C.

Caption: Workflow for a one-way MLR with Mitomycin C.

Detailed Protocol

This protocol provides a general framework for a one-way MLR using human Peripheral Blood Mononuclear Cells (PBMCs). Optimization of cell numbers and incubation times may be required.

5.1. Materials and Reagents

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Ficoll-Paque or other density gradient medium[7]

-

Phosphate Buffered Saline (PBS), sterile[5]

-

Mitomycin C[8]

-

96-well round-bottom or U-bottom tissue culture plates[9]

-

Reagents for proliferation assay (e.g., BrdU kit, [³H]-thymidine, WST-1, or CFSE)[1][7][9]

5.2. Cell Preparation

-

Isolate PBMCs from whole blood of two healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation.[7]

-

Wash the isolated PBMCs twice with sterile PBS or culture medium.

-

Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should be >95%.

-

Resuspend cells in complete culture medium to the desired working concentration (see Table 1).

5.3. Mitomycin C Treatment of Stimulator Cells

-

Centrifuge the stimulator PBMCs (Donor B) and resuspend the cell pellet in complete medium.

-

Add Mitomycin C to achieve the desired final concentration (e.g., 25-50 µg/mL).[4][8]

-

Incubate the cells for 30 minutes at 37°C in a humidified CO₂ incubator.[4][8][10]

-

After incubation, add 5-10 mL of sterile PBS to dilute the Mitomycin C and centrifuge the cells at 200-300 x g for 10 minutes.[4][5]

-

Discard the supernatant and wash the cell pellet at least two more times with a large volume of medium to ensure complete removal of residual Mitomycin C.[5]

-

Resuspend the final washed stimulator cells in complete medium and perform a cell count.

5.4. MLR Plate Setup

-

Seed the 96-well plate according to your experimental design. A typical setup includes the following controls:

-

Negative Control: Responder cells only (to measure background proliferation).[7]

-

Stimulator Control: Mitomycin C-treated stimulator cells only (to confirm proliferation is inhibited).

-

Positive Control: Responder cells with a mitogen like Phytohemagglutinin (PHA) (to confirm cells are capable of proliferation).[7][11]

-

Experimental Wells: Responder cells + Mitomycin C-treated stimulator cells.[1]

-

-

Adjust cell concentrations to add the desired number of cells per well in a final volume of 200 µL (see Table 1 for typical cell numbers).[9]

5.5. Incubation and Proliferation Measurement

-

Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.[1][7]

-

On the final day of culture (or for the last 12-24 hours), add a proliferation label such as BrdU or [³H]-thymidine.[7]

-

Measure proliferation according to the manufacturer's protocol for the chosen method (e.g., ELISA for BrdU incorporation or a scintillation counter for [³H]-thymidine).[7]

Data Presentation and Analysis

Quantitative parameters for a typical one-way MLR are summarized below.

Table 1: Quantitative Parameters for One-Way MLR

| Parameter | Typical Range/Value | Source(s) |

|---|---|---|

| Cell Type | Human PBMCs, Splenocytes, Dendritic Cells (DCs) | [1][4][10] |

| Responder Cell Density | 1 x 10⁵ - 2 x 10⁵ cells/well | [9][10] |

| Stimulator Cell Density | 1 x 10⁵ - 2 x 10⁵ cells/well | [9][10] |

| Stimulator:Responder Ratio | 1:1 (PBMCs); 1:5 to 1:10 (DCs:T-cells) | [4][10] |

| Mitomycin C Concentration | 25 - 100 µg/mL | [4][5][8][10] |

| Mitomycin C Incubation | 30 minutes at 37°C | [4][8][10] |

| Co-culture Incubation | 5 - 7 days | [1][7] |

| Proliferation Readout | BrdU, [³H]-thymidine, WST-1, CFSE |[1][7][9] |

Data Analysis

The proliferation is often expressed as a Stimulation Index (SI) , calculated as:

SI = (Mean CPM or OD of Experimental Wells) / (Mean CPM or OD of Negative Control Wells)

Where CPM = Counts Per Minute (for [³H]-thymidine) and OD = Optical Density (for colorimetric assays like BrdU or WST-1). A higher SI indicates a stronger allogeneic response.

Conclusion

The one-way Mixed Lymphocyte Reaction using Mitomycin C is a robust and essential assay for evaluating T-cell responses to alloantigens. By effectively silencing the proliferative capacity of the stimulator cell population, this protocol allows for a clear and specific measurement of the responder cells' activation and proliferation. This makes it an invaluable tool for preclinical evaluation of immunomodulatory drugs, vaccine development, and transplantation research.[2][4]

References

- 1. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]

- 2. revvity.com [revvity.com]

- 3. marinbio.com [marinbio.com]

- 4. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preferred-cell-systems.com [preferred-cell-systems.com]

- 6. marinbio.com [marinbio.com]

- 7. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 8. Mixed lymphocyte reaction (MLR) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. 2.10. Mixed Lymphocyte Reaction [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

Determining the IC50 of Mycestericin C in T-cell Proliferation: An Application Note and Protocol

Introduction

Mycestericin C is a fungal metabolite that has been identified as a potent immunosuppressant. Preliminary studies have shown that it suppresses the proliferation of lymphocytes, suggesting its potential as a therapeutic agent for autoimmune diseases and in transplantation medicine.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a T-cell proliferation assay. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process.[2]

This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology and drug discovery. The protocols and data presentation formats are designed to be clear, reproducible, and easily adaptable to standard laboratory settings.

Data Presentation

The following tables summarize hypothetical quantitative data for the IC50 determination of this compound in a T-cell proliferation assay.

Table 1: Dose-Response Data for this compound on T-cell Proliferation

| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 5.2 |

| 0.1 | 12.5 ± 4.8 |

| 1 | 28.3 ± 6.1 |

| 10 | 48.9 ± 5.5 |

| 100 | 75.6 ± 4.9 |

| 1000 | 92.1 ± 3.7 |

Table 2: Calculated IC50 Value for this compound

| Compound | IC50 (nM) | 95% Confidence Interval (nM) |

| This compound | 10.2 | 8.5 - 12.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to determine the IC50 of this compound.

Protocol 1: Isolation and Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer.

-

Collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs by adding them to a new 50 mL conical tube with sterile PBS and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the cell pellet in Complete RPMI.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Adjust the cell density to 1 x 10^6 cells/mL in Complete RPMI.

Protocol 2: T-cell Proliferation Assay (CFSE-based)

Materials:

-

Isolated PBMCs

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 antibody (plate-bound)

-

Soluble anti-CD28 antibody

-

This compound stock solution (in DMSO)